2(3H)-Furanone
Overview
Description
2(3H)-Furanone, also known as butenolide, is a lactone with a five-membered ring structure containing an oxygen atom. This compound is a derivative of furan and is characterized by its unsaturated lactone structure. It is found in various natural products and has significant biological and chemical importance due to its reactivity and versatility in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2(3H)-Furanone can be synthesized through several methods. One common approach involves the cyclization of γ-hydroxy acids under acidic conditions. Another method includes the oxidation of furfural derivatives. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization or oxidation processes .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of furfural. This method is preferred due to its efficiency and the availability of furfural as a starting material. The process involves the use of metal catalysts and controlled oxidation conditions to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted furanones, dihydrofuran derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2(3H)-Furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antibiotics and pheromones.
Medicine: Research has explored its potential as an anti-cancer agent and its role in drug development.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone involves its ability to participate in various chemical reactions due to its reactive lactone ring. It can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Furan-2(5H)-one: Another lactone with a similar structure but differing in the position of the double bond.
γ-Butyrolactone: A saturated lactone with a four-membered ring.
Dihydrofuran: A reduced form of furan with a saturated ring structure.
Uniqueness: 2(3H)-Furanone is unique due to its unsaturated lactone structure, which imparts higher reactivity compared to its saturated counterparts. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound in various chemical transformations .
Biological Activity
2(3H)-Furanone, a member of the furanone family, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits a range of effects, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Synthesis
This compound is characterized by a five-membered lactone ring with a double bond at the 2-position. Its synthesis typically involves the condensation of appropriate aldehydes with α,β-unsaturated carbonyl compounds. Recent advancements in synthetic methods have allowed for the production of various derivatives with enhanced biological activities.
1. Antimicrobial Activity
Research indicates that 2(3H)-furanones exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- A study reported that a specific derivative, 3-chloro-5-(5H)-furanone (F105), demonstrated potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains. At concentrations of 8–16 μg/mL, it inhibited growth, and at 32 μg/mL, it killed 99.9% of the bacteria without damaging cell walls .
- Another study highlighted that furanones can interfere with bacterial quorum sensing, which is crucial for biofilm formation in pathogens like Staphylococcus epidermidis and Bacillus subtilis. This suggests a potential for furanones in preventing infections associated with biofilms .
2. Anti-inflammatory Activity
A series of synthesized 5-(substituted-phenyl)-3-(substituted-arylidene)-2(3H)-furanones were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The most effective compounds showed anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug .
Compound | Anti-inflammatory Activity (compared to Indomethacin) |
---|---|
Compound 15 | Strongest activity observed |
Compound 16 | Comparable to indomethacin |
3. Anticonvulsant Activity
The anticonvulsant potential of certain furanone derivatives was assessed using the pentylenetetrazol (PTZ) induced seizure model. Results indicated that specific furanones could modulate GABAergic activity, suggesting their utility as anticonvulsants .
Case Study: Antibacterial Mechanism
A study investigating the mechanism of action for F105 revealed that it does not directly target bacterial membranes or walls but likely alters intracellular processes. Proteomic analysis showed significant down-regulation of proteins in S. aureus treated with sub-lethal concentrations of F105, indicating a complex interaction rather than mere lysis .
Case Study: Structure-Activity Relationship (SAR)
The structure-activity relationship studies on various furanone derivatives have shown that modifications at specific positions on the furanone ring can enhance biological activity. For example, substituents on the phenyl ring significantly influence both antibacterial and anti-inflammatory properties .
Properties
IUPAC Name |
3H-furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGNLCLDBVESU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=COC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174942 | |
Record name | 2(3H)-Furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20825-71-2 | |
Record name | 2(3H)-Furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20825-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydrofuran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2(3H)-FURANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F666POB3G4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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